ethyl 2,4-dimethyl-5-{N'-[(1Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-{N’-[(1Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-{N’-[(1Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate typically involves the condensation of ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-{N’-[(1Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-{N’-[(1Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-{N’-[(1Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate is not well-documented. it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro and hydrazone groups may play a role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate: A precursor in the synthesis of the target compound.
2,4-Dimethyl-3-ethylpyrrole: A simpler pyrrole derivative with different functional groups.
Indole derivatives: Structurally similar heterocyclic compounds with a wide range of biological activities.
Uniqueness
Ethyl 2,4-dimethyl-5-{N’-[(1Z)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and hydrazone groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-4-26-17(23)14-10(2)15(19-11(14)3)16(22)20-18-9-12-6-5-7-13(8-12)21(24)25/h5-9,19H,4H2,1-3H3,(H,20,22)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBTWEMPSIPYBV-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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